(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
Overview
Description
This compound is naturally occurring and is present in various foods, particularly dairy products, ruminant meat, and some marine lipids . It has significant biological and industrial relevance due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytanic acid can be synthesized through the oxidation of phytol, which is obtained from chlorophyll. The process involves several steps, including the conversion of phytol to phytenic acid, followed by further oxidation to produce phytanic acid . The reaction conditions typically involve the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phytanic acid involves the extraction of phytol from natural sources such as chlorophyll-containing plants. The extracted phytol is then subjected to chemical processes to convert it into phytanic acid. This method is efficient and allows for the large-scale production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Phytanic acid undergoes several types of chemical reactions, including:
Oxidation: Phytanic acid can be oxidized to produce pristanic acid and other metabolites.
Reduction: Reduction reactions can convert phytanic acid into its corresponding alcohols.
Substitution: Various substitution reactions can occur, leading to the formation of different derivatives of phytanic acid.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of phytanic acid include pristanic acid, various alcohols, and other derivatives that have significant biological and industrial applications .
Scientific Research Applications
Phytanic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying branched-chain fatty acids and their reactions.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the production of various chemicals and as a component in certain industrial processes.
Mechanism of Action
Phytanic acid exerts its effects through several molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. By activating these receptors, phytanic acid can modulate the expression of genes involved in fatty acid oxidation and immune responses . Additionally, it has been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune and inflammatory responses .
Comparison with Similar Compounds
Phytanic acid can be compared with other similar compounds, such as pristanic acid and other branched-chain fatty acids. These compounds share structural similarities but differ in their biological activities and applications. For example:
Pristanic Acid: Another branched-chain fatty acid derived from phytanic acid through oxidation. It has distinct metabolic and physiological roles compared to phytanic acid.
Other Branched-Chain Fatty Acids: Compounds like isovaleric acid and 2-methylbutyric acid have similar structures but differ in their sources and biological effects.
Phytanic acid’s unique structure and properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-PWCSWUJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)CC(=O)O)CCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332848 | |
Record name | (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199484-69-0 | |
Record name | (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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